molecular formula C20H20N4O3S B2865229 2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide CAS No. 898605-77-1

2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide

Cat. No.: B2865229
CAS No.: 898605-77-1
M. Wt: 396.47
InChI Key: JBNCXJAEFRJOMH-UHFFFAOYSA-N
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Description

The compound “2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The compound also contains an ethoxybenzyl group and a phenylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The triazine ring would likely contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The triazine ring, for example, is known to participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the triazine ring, the ethoxybenzyl group, and the phenylacetamide group .

Scientific Research Applications

Synthesis and Kinetics

Antimicrobial Activity

  • Antimicrobial Properties : Research on rhodanine-3-acetic acid derivatives, which are structurally similar, shows significant antimicrobial properties against a range of bacteria, mycobacteria, and fungi. This suggests potential applications of your compound in developing antimicrobial agents (M. Krátký, J. Vinšová, J. Stolaříková, 2017) Antimicrobial activity of rhodanine-3-acetic acid derivatives.

Antioxidant Properties

  • Use in Polymers : A study from 1981 describes triazines with antioxidant properties for polymers and high molecular weight materials, suggesting potential industrial applications for similar compounds (J. Garman, 1981) The "BUG" heard 'round the world.

Chemical Structure and Activity

Anticonvulsant Properties

Anticancer Activity

Drug Design and Discovery

Enzyme Inhibition

Safety and Hazards

As with any chemical compound, handling “2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Properties

IUPAC Name

2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-2-27-16-10-8-14(9-11-16)12-17-19(26)22-20(24-23-17)28-13-18(25)21-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNCXJAEFRJOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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